molecular formula C13H16BrN5OS B4676227 N-(5-bromo-2-pyridinyl)-2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]acetamide

N-(5-bromo-2-pyridinyl)-2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Cat. No. B4676227
M. Wt: 370.27 g/mol
InChI Key: NTZYCXILFXLPBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2-pyridinyl)-2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as 'BPTA' and is a member of the pyridine and triazole families of compounds. BPTA has been found to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of BPTA is complex and not yet fully understood. However, studies have suggested that BPTA acts by inhibiting the activity of a key enzyme called dihydrofolate reductase (DHFR). DHFR is an essential enzyme for the synthesis of DNA, and inhibition of its activity can lead to cell death. BPTA has also been shown to inhibit the activity of other enzymes involved in cancer cell proliferation, making it a promising candidate for further research.
Biochemical and Physiological Effects:
BPTA has been found to exhibit a range of interesting biochemical and physiological effects. In addition to its anti-cancer activity, BPTA has been shown to have anti-inflammatory and anti-oxidant properties. It has also been found to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds, making it a potentially useful tool for drug discovery research.

Advantages and Limitations for Lab Experiments

One of the main advantages of BPTA for lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell proliferation and for developing new anti-cancer drugs. However, there are also some limitations to the use of BPTA in lab experiments. For example, BPTA can be toxic to normal cells at high concentrations, which can make it difficult to use in certain types of experiments.

Future Directions

There are many potential future directions for research on BPTA. One area of interest is in developing new anti-cancer drugs based on the structure of BPTA. Researchers are also interested in exploring the potential use of BPTA in other areas of research, such as drug metabolism and drug discovery. Additionally, there is ongoing research to better understand the mechanism of action of BPTA and to identify other enzymes and pathways that it may target.

Scientific Research Applications

BPTA has been studied extensively for its potential applications in scientific research. One of the most promising areas of research for BPTA is in the field of cancer biology. Studies have shown that BPTA exhibits potent anti-cancer activity against a range of different cancer cell lines. This activity is thought to be due to BPTA's ability to inhibit the activity of a key enzyme involved in cancer cell proliferation.

properties

IUPAC Name

N-(5-bromopyridin-2-yl)-2-[(5-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN5OS/c1-2-3-4-11-17-13(19-18-11)21-8-12(20)16-10-6-5-9(14)7-15-10/h5-7H,2-4,8H2,1H3,(H,15,16,20)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZYCXILFXLPBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=NN1)SCC(=O)NC2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-bromopyridin-2-yl)-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-bromo-2-pyridinyl)-2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]acetamide
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N-(5-bromo-2-pyridinyl)-2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]acetamide
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N-(5-bromo-2-pyridinyl)-2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]acetamide
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N-(5-bromo-2-pyridinyl)-2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]acetamide
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N-(5-bromo-2-pyridinyl)-2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]acetamide
Reactant of Route 6
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N-(5-bromo-2-pyridinyl)-2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]acetamide

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